molecular formula C14H13ClS B8505371 Benzene, [chloro[(phenylmethyl)thio]methyl]- CAS No. 51317-73-8

Benzene, [chloro[(phenylmethyl)thio]methyl]-

Cat. No. B8505371
M. Wt: 248.8 g/mol
InChI Key: KQCJJUZZGKTVFJ-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

α-Chlorobenzyl benzyl sulphide (see R. H. Mitchell, Tetrahedron Letters 44, 4395 (1973) (4 mmol) in CH2Cl2 (10 ml) was added dropwise over a period of 5 minutes at 0° C. to a mixture of 5-chloropyrimidin-2-one hydrochloride (4 mmol) and triethylamine (8 mmol) in CH2Cl2 (30 ml). The mixture was stirred for 3 hours at room temperature and 1/2 hour at 40° C. before chloroform (20 ml) was added and the solution washed with water (3 times). The dried (MgSO4) solution was evaporated, ether added to the crude product and the insoluble product collected. Yield 0.35 g (26%), m.p. 118° C. 1H-NMR (CDCl3): δ(CH2) 7.12 (--CH--), 7.27 (Ph), 7.33 (Ph), 8.12 (H-4, d, J 3 Hz)), 8.30 (H-6, d, J 3 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
Quantity
8 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][CH:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[Cl:18][C:19]1[CH:20]=[N:21][C:22](=[O:25])[NH:23][CH:24]=1.C(N(CC)CC)C.C(Cl)(Cl)Cl>C(Cl)Cl>[CH2:1]([S:8][CH:9]([N:23]1[CH:24]=[C:19]([Cl:18])[CH:20]=[N:21][C:22]1=[O:25])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)SC(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
4 mmol
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Name
Quantity
8 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the solution washed with water (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
ether added to the crude product
CUSTOM
Type
CUSTOM
Details
the insoluble product collected

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC(C1=CC=CC=C1)N1C(N=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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